![molecular formula C16H18N2O3S B405124 Ethyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate CAS No. 324568-52-7](/img/structure/B405124.png)

Ethyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

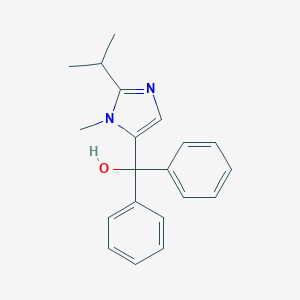

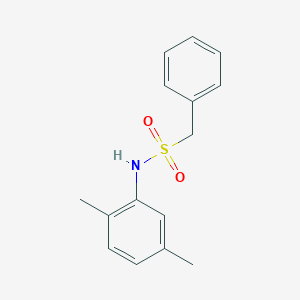

The compound “Ethyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate” is a thiophene derivative. Thiophene is a five-membered ring compound with one sulfur atom and four carbon atoms. The compound has an ethyl ester group (-COOEt), an amino group (-NH2), a carbamoyl group (-CONH2), and a methyl group (-CH3) attached to the thiophene ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene ring, which is a five-membered aromatic ring with one sulfur atom. The various substituents (ethyl ester, amino, carbamoyl, and methyl groups) would be attached to different positions on the ring .Chemical Reactions Analysis

As a thiophene derivative, this compound could potentially undergo a variety of chemical reactions. The amino group could participate in acid-base reactions, the ester group could undergo hydrolysis or transesterification, and the carbamoyl group could react with amines to form ureas .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. For example, the presence of the polar carbamoyl and ester groups could increase its solubility in polar solvents .Scientific Research Applications

Synthesis of Bis-heterocyclic Monoazo Dyes : This compound has been used in the synthesis of novel thiophene-based bis-heterocyclic monoazo dyes. These dyes exhibit solvatochromic behavior and have tautomeric structures that change in different solvents. Their absorption properties are influenced by the presence of acids and bases (Karcı & Karcı, 2012).

Anti-Cancer Activity : Thiophene derivatives, including ethyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate, have been investigated for their anti-proliferative activities against tumor cell lines. Certain derivatives exhibited significant activity against breast adenocarcinoma, non-small cell lung cancer, CNS cancer, and a normal fibroblast human cell line (Mohareb et al., 2016).

Synthesis of Heterocyclic Derivatives : Research has focused on synthesizing various heterocyclic derivatives from this compound, such as poly substituted 3-aminothiophenes. These derivatives have been utilized for further chemical investigations, highlighting the compound’s versatility in organic synthesis (Chavan et al., 2016).

Antimicrobial Activity : This compound has been used to synthesize new cyclopenteno[b]thiophene derivatives. These derivatives were evaluated for their local anesthetic and antiarrhythmic activity, and some showed promising results comparable to known drugs like carticaine and lidocaine (Al-Obaid et al., 1998).

Dyeing Polyester Fibers : It has been involved in the synthesis of novel heterocyclic disperse dyes for dyeing polyester fibers. These dyes provided various shades with good fastness properties, although they exhibited poor photostability (Iyun et al., 2015).

Safety and Hazards

Future Directions

The study of thiophene derivatives is a vibrant area of research, given their wide range of biological activities. Future research could involve synthesizing and testing new thiophene derivatives, investigating their mechanisms of action, and optimizing their properties for potential use as pharmaceuticals .

properties

IUPAC Name |

ethyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-4-21-16(20)12-10(3)13(22-14(12)17)15(19)18-11-8-6-5-7-9(11)2/h5-8H,4,17H2,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVIRPTYJZFNOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901132433 |

Source

|

| Record name | Ethyl 2-amino-4-methyl-5-[[(2-methylphenyl)amino]carbonyl]-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901132433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

324568-52-7 |

Source

|

| Record name | Ethyl 2-amino-4-methyl-5-[[(2-methylphenyl)amino]carbonyl]-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=324568-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-4-methyl-5-[[(2-methylphenyl)amino]carbonyl]-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901132433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-(2-Chloroethyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B405041.png)

![1-(2-chloroethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B405042.png)

![N'-({5-nitro-2-furyl}methylene)-2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carbohydrazide](/img/structure/B405049.png)

![1-(9-benzyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-2,2,2-trichloroethanol](/img/structure/B405050.png)

![3-[5-(4-bromophenyl)-2-furyl]-2-cyano-N-(4-methylphenyl)acrylamide](/img/structure/B405056.png)

![Ethyl 2-[(4-bromobenzoyl)amino]-4-methyl-5-(4-morpholinylcarbonyl)-3-thiophenecarboxylate](/img/structure/B405062.png)

![4-[3-(4-bromophenyl)-1-(4-methylphenyl)-2-propenylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B405065.png)

![5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-N-phenylpyridine-3-carboxamide](/img/structure/B405066.png)

![8-bromo-4-(2-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B405069.png)